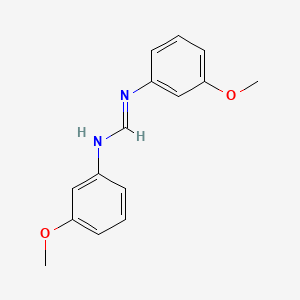

Formamidine, N,N'-bis(3-methoxyphenyl)-

Description

Historical Context and Evolution of Formamidine (B1211174) Chemistry

The study of formamidines dates back to the 19th century, with initial investigations focusing on their synthesis and basic reactivity. A significant surge in interest occurred in the mid-20th century with the discovery of the biological activities of certain formamidine derivatives, leading to their development as pesticides. solubilityofthings.com This application spurred a deeper investigation into their chemical properties, including their synthesis, stability, and structure-activity relationships. solubilityofthings.com

Early synthetic methods often involved the reaction of amines with orthoformates or the desulfurization of thioureas. Over the years, more sophisticated and efficient synthetic protocols have been developed, including catalyst-free and solvent-free systems, highlighting a continuous drive towards greener and more atom-economical chemical processes. The versatility of the formamidine group as a structural motif has led to its incorporation into a wide array of more complex molecules, expanding its relevance beyond its initial applications.

Structural Features and Chemical Significance of N,N'-bis(3-methoxyphenyl)formamidine

The presence of the formamidine linkage and the methoxy-substituted phenyl rings provides a molecule with dual functionality, offering potential for diverse chemical reactivity and interactions. sigmaaldrich.com The methoxy (B1213986) groups can enhance the compound's solubility in polar aprotic solvents and contribute to its stability, which is a crucial aspect for its application in synthetic chemistry and potential biological settings. solubilityofthings.comsigmaaldrich.com The synthesis of this compound can present challenges, requiring careful control of reaction conditions and handling of reactive intermediates. sigmaaldrich.com

Table 1: Physicochemical Properties of N,N'-bis(3-methoxyphenyl)formamidine

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Off-white to pale yellow powder or crystalline solid |

| Solubility | Potentially soluble in polar aprotic solvents. Not readily soluble in non-polar solvents. Solubility is influenced by temperature. solubilityofthings.com |

Overview of Research Directions in Formamidine-Based Systems

Research into formamidine-based systems is an active and evolving area. The structural versatility and reactivity of the formamidine group have made these compounds valuable targets in several research domains.

One significant area of investigation is their application as ligands in coordination chemistry. The nitrogen atoms of the formamidine moiety can chelate to metal centers, forming stable complexes. For instance, the related compound N,N'-bis(4-methoxyphenyl)formamidine has been used as a ligand in the synthesis of bimetallic platinum complexes, which exhibit interesting phosphorescent properties. This suggests a potential avenue for the application of N,N'-bis(3-methoxyphenyl)formamidine in the development of novel organometallic materials with specific optical or catalytic properties.

Furthermore, the formamidine scaffold is frequently explored in medicinal chemistry. Compounds containing the formamidine group have been investigated for a range of biological activities, with some research suggesting potential anti-cancer and anti-inflammatory properties. sigmaaldrich.com While specific biological studies on N,N'-bis(3-methoxyphenyl)formamidine are not extensively documented in publicly available literature, its structural similarity to other biologically active formamidines makes it a compound of interest for further investigation in drug discovery programs. The synthesis of derivatives of N,N'-bis(3-methoxyphenyl)formamidine could lead to new chemical entities with tailored biological profiles.

Structure

3D Structure

Properties

CAS No. |

3200-36-0 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

N,N'-bis(3-methoxyphenyl)methanimidamide |

InChI |

InChI=1S/C15H16N2O2/c1-18-14-7-3-5-12(9-14)16-11-17-13-6-4-8-15(10-13)19-2/h3-11H,1-2H3,(H,16,17) |

InChI Key |

JWVVLINNEKRQNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC=NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Bis 3 Methoxyphenyl Formamidine

Established Synthetic Pathways for N,N'-bis(3-methoxyphenyl)formamidine

The most common and established method for synthesizing N,N'-diarylformamidines involves the reaction of a primary aromatic amine with a one-carbon electrophile, typically an orthoformate ester. For N,N'-bis(3-methoxyphenyl)formamidine, this involves the condensation of two equivalents of 3-methoxyaniline with one equivalent of triethyl orthoformate. This reaction is generally facilitated by a catalyst to achieve efficient conversion.

Several catalysts have been proven effective for this transformation. An efficient synthesis of N,N'-diarylformamidines has been described using anhydrous ferric chloride (FeCl₃) as a catalyst at ambient temperature. scirp.orgresearchgate.net This method provides a simple and eco-friendly procedure that avoids many hazardous and expensive chemicals. scirp.orgresearchgate.net Another established method employs cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst, which is particularly effective for reactions conducted in water at room temperature, offering an environmentally friendly technique with high yields. researchgate.net

Table 1: FeCl₃ Catalyzed Synthesis of Various N,N'-Diarylformamidines scirp.orgresearchgate.net

| Entry | Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (B41778) | N,N'-Diphenylformamidine | 3 | 92 |

| 2 | 4-Fluoroaniline | N,N'-bis(4-fluorophenyl)formamidine | 3.5 | 90 |

| 3 | 4-Chloroaniline | N,N'-bis(4-chlorophenyl)formamidine | 3 | 94 |

| 4 | 4-Bromoaniline | N,N'-bis(4-bromophenyl)formamidine | 3.5 | 92 |

| 5 | 4-Iodoaniline | N,N'-bis(4-iodophenyl)formamidine | 4 | 89 |

| 6 | 4-Methoxyaniline | N,N'-bis(4-methoxyphenyl)formamidine | 3 | 95 |

| 7 | 3,4-Dimethylaniline | N,N'-bis(3,4-dimethylphenyl)formamidine | 4 | 88 |

This table showcases the general applicability of the FeCl₃-catalyzed method to various substituted anilines, with consistently high yields and moderate reaction times.

The synthesis of N,N'-diarylformamidines via the reaction of aryl amines with triethyl orthoformate catalyzed by a Lewis acid, such as FeCl₃, is proposed to proceed through a specific mechanistic pathway. scirp.orgresearchgate.net The mechanism is initiated by the Lewis acid (FeCl₃) activating one of the ethoxy groups of the triethyl orthoformate. This activation enhances the C-O bond cleavage, leading to the departure of an ethoxide anion and the formation of a stable dialkoxy-stabilized carbocation. scirp.org

This electrophilic carbocation is then attacked by the nucleophilic nitrogen of the first molecule of the aryl amine (e.g., 3-methoxyaniline). This addition-elimination step results in the formation of an intermediate N-aryl-formimidate ester and the release of a molecule of ethanol (B145695). The Lewis acid can then activate an ethoxy group on this new intermediate, which facilitates a second nucleophilic displacement, this time by a second molecule of the aryl amine. Following the elimination of another molecule of ethanol and subsequent deprotonation, the final N,N'-diarylformamidine product is formed. scirp.orgresearchgate.net

Optimization of the synthesis of N,N'-diarylformamidines focuses on the choice of catalyst, solvent, and reaction temperature to maximize yield and minimize reaction time and environmental impact. While various Lewis acids can be used, FeCl₃ has been highlighted as a mild, efficient, and inexpensive option. scirp.orgresearchgate.net

A comparative study noted that while ceric ammonium nitrate (CAN) is effective in water, it is also a strong oxidizing agent and can exhibit strong acidic properties in water, which may affect sensitive functional groups on the starting amine. scirp.org The FeCl₃-catalyzed method, performed at ambient temperature, offers a significant advantage over methods requiring elevated temperatures or refluxing in solvents like toluene. scirp.orgresearchgate.net For instance, the synthesis of N,N'-bis(4-methoxyphenyl)formamidine using FeCl₃ catalysis achieves a 95% yield in just 3 hours at room temperature. researchgate.net The operational simplicity of stirring the reactants at ambient temperature makes this an attractive and scalable method for yield enhancement. scirp.org

Novel Synthetic Approaches and Derivatization Strategies

Beyond established pathways, research continues to explore novel synthetic routes that offer improvements in sustainability, efficiency, and the ability to create complex derivatives.

Green chemistry principles are increasingly being applied to the synthesis of formamidines. A key development is the use of water as a reaction solvent, as demonstrated in the CAN-catalyzed synthesis of N,N'-diarylformamidines. researchgate.net This approach avoids volatile and often toxic organic solvents. Another green strategy involves using less toxic and more abundant metal catalysts, such as FeCl₃, which is considered more environmentally friendly than many heavy metal or expensive reagents. scirp.orgresearchgate.net

While N,N'-bis(3-methoxyphenyl)formamidine itself is an achiral molecule, the formamidine (B1211174) functional group is a crucial component in the synthesis of more complex chiral molecules and can itself be rendered chiral. acs.org The development of stereoselective syntheses to access chiral formamidine derivatives is an active area of research.

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral product, can be achieved through several techniques. ethz.ch These include:

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is later removed. ethz.ch

Enantioselective Catalysis: A substoichiometric amount of a chiral catalyst is used to control the formation of new stereocenters. ethz.ch This is exemplified by the use of iridium complexes paired with bulky, tunable phosphoramidite (B1245037) ligands for the direct asymmetric reductive amination to form chiral β-arylamines, which are structurally related to formamidine precursors. nih.gov

Chiral Pool Synthesis: A readily available, enantiopure natural product, such as an amino acid or sugar, is used as the starting material. ethz.ch

These strategies allow for the construction of optically active molecules containing the formamidine core, which are valuable in asymmetric synthesis and as ligands for transition metals. acs.org

Reactivity and Synthesis of Key Intermediates for N,N'-bis(3-methoxyphenyl)formamidine Construction

The construction of N,N'-bis(3-methoxyphenyl)formamidine relies on the specific reactivity of its key precursors. The primary building blocks are two molecules of 3-methoxyaniline and a one-carbon electrophile, most commonly provided by triethyl orthoformate.

3-Methoxyaniline: This precursor is an aromatic amine where the amino group (-NH₂) provides the nucleophilicity required to attack the electrophilic carbon source. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that activates the aromatic ring, though its primary role in this specific reaction is electronic and steric modulation rather than directing a substitution on the ring. The presence of the methoxy groups can also enhance the solubility and stability of the final compound. solubilityofthings.com

Triethyl Orthoformate: This reagent serves as the source for the central methine (=CH-) carbon of the formamidine bridge. Its reactivity is significantly enhanced in the presence of a Lewis acid catalyst.

Key Intermediates: As detailed in the reaction mechanism (Section 2.1.1), the synthesis proceeds through distinct intermediates. The first key intermediate is the dialkoxy-stabilized carbocation ([HC(OEt)₂]⁺), generated from the reaction of triethyl orthoformate with the catalyst. scirp.org This highly electrophilic species is readily attacked by the amine. The second crucial intermediate is the N-(3-methoxyphenyl)formimidate ester (3-MeOC₆H₄-N=CH-OEt), which forms after the first condensation step. This intermediate is then activated again by the catalyst to react with the second molecule of 3-methoxyaniline to yield the final product. scirp.orgresearchgate.net

Advanced Structural Characterization and Conformational Analysis of N,n Bis 3 Methoxyphenyl Formamidine

X-ray Crystallography Studies of N,N'-bis(3-methoxyphenyl)formamidine

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for N,N'-bis(3-methoxyphenyl)formamidine is not publicly available, the extensive research on similar formamidines allows for a detailed prediction of its solid-state characteristics. nih.govrsc.org

In the solid state, N,N'-diarylformamidines typically adopt a planar E-configuration about the C=N double bond to minimize steric hindrance. The conformation is further defined by the orientation of the aryl rings relative to the central formamidine (B1211174) core. Studies on analogous compounds have identified two primary conformations: Esyn and Eanti, which describe the orientation of the N-H bond. rsc.org

The molecular geometry is expected to be largely planar, with the formamidine N-C-N core being almost perfectly planar. The two 3-methoxyphenyl (B12655295) rings are likely twisted relative to this central plane. Based on the analysis of N,N'-di(2-methoxyphenyl)formamidine, key bond lengths and angles can be predicted. nih.gov The C-N single bond and C=N double bond of the amidine group are expected to have lengths of approximately 1.36 Å and 1.29 Å, respectively, indicating partial double bond character for the C-N single bond due to electron delocalization.

Table 1: Predicted Molecular Geometry Parameters for N,N'-bis(3-methoxyphenyl)formamidine Data predicted based on published values for the analogous compound N,N'-di(2-methoxyphenyl)formamidine. nih.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=N | ~ 1.29 Å | |

| C-N | ~ 1.36 Å | |

| N-C(aryl) | ~ 1.42 Å | |

| C(aryl)-O | ~ 1.37 Å | |

| O-C(methyl) | ~ 1.42 Å | |

| Bond Angles | ||

| N-C-N | ~ 120° | |

| C-N-C(aryl) | ~ 125° | |

| C=N-C(aryl) | ~ 122° |

The crystal packing of N,N'-bis(3-methoxyphenyl)formamidine is anticipated to be dominated by strong intermolecular hydrogen bonds. Specifically, the N-H group of one molecule acts as a hydrogen bond donor to the imine nitrogen atom (N=) of an adjacent molecule. This interaction is a classic feature of formamidines and typically leads to the formation of supramolecular structures. rsc.org

Depending on the specific conformation (Esyn or Eanti), these hydrogen bonds can result in different packing motifs:

Dimeric Units: The Eanti isomer often forms centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a stable R²₂(8) graph set motif. rsc.org

Supramolecular Chains: The Esyn isomer tends to form one-dimensional chains or catemers, where molecules are linked head-to-tail. rsc.org

In addition to these primary hydrogen bonds, weaker interactions are expected to further stabilize the crystal lattice. These include C-H···π interactions, where hydrogen atoms from the aryl rings or methoxy (B1213986) groups interact with the π-system of an adjacent phenyl ring. mdpi.comnih.gov Given the presence of two electron-rich methoxyphenyl rings, π-π stacking interactions may also occur, where the aromatic rings of neighboring molecules align in a parallel-displaced or T-shaped arrangement to maximize attractive forces. The methoxy groups themselves can participate in weak C-H···O hydrogen bonds.

Solution-State Structural Investigations via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

While a full 2D NMR analysis for N,N'-bis(3-methoxyphenyl)formamidine is not published, the expected spectra can be described. A standard ¹H NMR spectrum would show distinct signals for the formamidine proton (N-CH=N), the methoxy protons (-OCH₃), and the aromatic protons on the phenyl rings. The aromatic region would be complex due to the meta-substitution pattern.

Advanced 2D NMR experiments would be essential for unambiguous assignment: nih.govresearchgate.net

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, primarily confirming the connectivity of the protons within each aromatic spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹³C spectrum, linking the aromatic C-H carbons to their respective protons and identifying the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, providing crucial connectivity information across the entire molecule. For instance, correlations from the aromatic protons to the carbon of the methoxy group would confirm their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms. NOESY would be critical in confirming the E-configuration in solution by showing correlations between the formamidine proton and the protons on the adjacent aryl rings. researchgate.net

Formamidines exist as a mixture of tautomers in solution, rapidly interconverting in a process that involves rotation around the C-N single bonds and proton transfer. This dynamic process can be studied using variable-temperature (VT) or dynamic NMR (DNMR) spectroscopy. nih.govresearchgate.net

At room temperature, the two 3-methoxyphenyl groups are expected to be chemically equivalent due to fast rotation around the C-N bonds on the NMR timescale. This would result in a single set of signals for the two aryl rings. As the temperature is lowered, this rotation would slow down. If the rotation becomes slow enough on the NMR timescale, the signals for the two aryl rings could broaden and eventually decoalesce into two separate sets of signals, representing a "frozen" conformation. nih.gov

By analyzing the changes in the lineshape of the NMR signals over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govresearchgate.net This barrier gives insight into the degree of double-bond character in the C-N bonds, which is a result of resonance delocalization across the N-C=N system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bond strengths. A detailed interpretation of the spectra for N,N'-bis(3-methoxyphenyl)formamidine can be predicted by analogy with similar compounds. nih.govnih.gov

The key vibrational modes would include:

N-H Vibrations: A characteristic N-H stretching vibration is expected in the region of 3150-3400 cm⁻¹. Its position and broadness can be indicative of the strength of hydrogen bonding in the solid state. nih.gov

C-H Vibrations: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be found in the 2850-2980 cm⁻¹ region.

C=N Stretching: The C=N stretching vibration of the formamidine core is a strong and characteristic band, expected to appear in the 1630-1660 cm⁻¹ range in both IR and Raman spectra. rsc.org

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations of the C=C bonds within the phenyl rings.

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the aryl-ether linkage are expected to produce strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-N Stretching: The C-N stretching vibrations would be coupled with other modes and are expected in the 1200-1350 cm⁻¹ region.

Table 2: Predicted Principal Vibrational Frequencies for N,N'-bis(3-methoxyphenyl)formamidine Assignments based on data from analogous compounds. nih.govnih.govrsc.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H Stretch | 3150 - 3400 | Medium / Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2980 | Medium-Weak / Medium |

| C=N Stretch (Amidine) | 1630 - 1660 | Strong / Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong / Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong / Medium |

| C-O-C Symmetric Stretch | ~1040 | Medium / Weak |

| C-N Stretch | 1200 - 1350 | Medium / Medium |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, offering the dual benefits of precise molecular weight determination and the ability to map fragmentation pathways. For N,N'-bis(3-methoxyphenyl)formamidine, this technique provides definitive confirmation of its elemental composition and offers deep insights into the molecule's stability and the nature of its chemical bonds under ionization.

The calculated monoisotopic mass of N,N'-bis(3-methoxyphenyl)formamidine (C₁₅H₁₆N₂O₂) is 256.1212 g/mol . In high-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is expected to be observed as its protonated molecular ion, [M+H]⁺. The precise mass measurement of this ion allows for the unambiguous determination of its elemental formula, a critical step in confirming the compound's identity.

Table 1: Precise Molecular Weight Determination of N,N'-bis(3-methoxyphenyl)formamidine

| Species | Chemical Formula | Calculated m/z | Description |

|---|---|---|---|

| [M] | C₁₅H₁₆N₂O₂ | 256.1212 | Neutral Molecule |

| [M+H]⁺ | [C₁₅H₁₇N₂O₂]⁺ | 257.1285 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₅H₁₆N₂O₂Na]⁺ | 279.1104 | Sodium Adduct |

The fragmentation of N,N'-bis(3-methoxyphenyl)formamidine in the mass spectrometer, often studied through tandem mass spectrometry (MS/MS) experiments, reveals the most labile bonds and stable substructures. The fragmentation cascade is typically initiated from the protonated molecular ion [M+H]⁺.

A primary and highly characteristic fragmentation pathway for formamidines involves the cleavage of the C-N bonds linking the formamidine core to the aryl groups. This can occur symmetrically or asymmetrically. A key fragmentation event is the homolytic or heterolytic cleavage that results in the formation of a stable 3-methoxyanilinium-type cation or related radical cations.

Another significant fragmentation route involves the loss of neutral molecules. For N,N'-bis(3-methoxyphenyl)formamidine, the methoxy groups are susceptible to fragmentation. A common loss is that of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), a characteristic fragmentation pattern for anisole-containing compounds. This would result in a phenoxy-type fragment ion.

A proposed fragmentation pathway, based on established chemical principles for similar structures, is detailed below. The analysis of these fragments helps to piece together the original structure of the molecule, serving as a confirmation of its synthesis and purity.

Table 2: Proposed Key Fragments in the ESI-MS/MS Spectrum of N,N'-bis(3-methoxyphenyl)formamidine

| Proposed Fragment Structure | Chemical Formula | Observed m/z (Proposed) | Neutral Loss | Description |

|---|---|---|---|---|

| [C₁₅H₁₇N₂O₂]⁺ | [C₁₅H₁₇N₂O₂]⁺ | 257.1285 | - | Protonated molecular ion |

| [C₈H₉N₂O]⁺ | [C₈H₉N₂O]⁺ | 149.0715 | C₇H₈O | Cleavage of one C-N bond, loss of neutral 3-methoxyphenol |

| [C₇H₈NO]⁺ | [C₇H₈NO]⁺ | 122.0606 | C₈H₉N₂ | Formation of 3-methoxyanilinium cation |

| [C₇H₆O]⁺• | [C₇H₆O]⁺• | 106.0419 | CH₃N | From [C₈H₉N₂O]⁺, loss of methylamine |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 | CH₃ | From [C₇H₈NO]⁺, loss of HCN from the aniline (B41778) nitrogen |

This detailed analysis, combining precise mass measurement with logical fragmentation patterns, provides a comprehensive structural fingerprint of N,N'-bis(3-methoxyphenyl)formamidine, confirming its identity and providing insights into its chemical stability.

Electronic Structure and Spectroscopic Properties of N,n Bis 3 Methoxyphenyl Formamidine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For N,N'-bis(3-methoxyphenyl)formamidine, the absorption of UV light would primarily excite electrons in the π-systems of the methoxy-substituted phenyl rings and the formamidine (B1211174) bridge. The expected electronic transitions are likely to be of the π → π* type, characteristic of aromatic and conjugated systems. The methoxy (B1213986) groups (-OCH₃), being electron-donating, are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diarylformamidines, due to the extension of the conjugated system through resonance.

While specific experimental UV-Vis absorption data for N,N'-bis(3-methoxyphenyl)formamidine is not readily found in the literature, studies on analogous compounds, such as N,N'-di(2-methoxyphenyl)formamidine, provide a basis for what to expect. researchgate.net The analysis of such compounds helps in understanding the influence of the position of the methoxy group on the electronic transitions.

Table 1: UV-Vis Spectroscopic Data for N,N'-bis(3-methoxyphenyl)formamidine

| Parameter | Value | Solvent |

| λmax (nm) | Data not available | Not applicable |

| Molar Absorptivity (ε, M-1cm-1) | Data not available | Not applicable |

Note: Specific experimental data for N,N'-bis(3-methoxyphenyl)formamidine is not available in the cited literature. The table is presented for illustrative purposes.

Photophysical Properties: Fluorescence and Phosphorescence Spectroscopy

The photophysical properties, such as fluorescence and phosphorescence, provide information about the de-excitation pathways of a molecule after it has been electronically excited. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. Diarylformamidine derivatives have been noted for their potential luminescent properties, which are highly dependent on their molecular structure and environment.

For N,N'-bis(3-methoxyphenyl)formamidine, it is plausible that it may exhibit fluorescence in solution, with the emission wavelength being longer than its absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield of fluorescence would be a measure of the efficiency of this emission process. Phosphorescence is less commonly observed at room temperature in solution for organic molecules unless they are complexed with heavy atoms or in a rigid matrix.

As with UV-Vis data, specific experimental fluorescence or phosphorescence data for N,N'-bis(3-methoxyphenyl)formamidine are not currently published. Research on other substituted diaryl compounds suggests that the presence and position of substituents like the methoxy group can significantly tune the emission properties.

Table 2: Photophysical Properties of N,N'-bis(3-methoxyphenyl)formamidine

| Property | Value | Conditions |

| Fluorescence Emission Maximum (nm) | Data not available | Not applicable |

| Fluorescence Quantum Yield (ΦF) | Data not available | Not applicable |

| Phosphorescence Emission Maximum (nm) | Data not available | Not applicable |

Note: Specific experimental data for N,N'-bis(3-methoxyphenyl)formamidine is not available in the cited literature. The table is presented for illustrative purposes.

Theoretical Studies of Electronic Structure and Excited States using Quantum Chemical Methods

Quantum chemical calculations are powerful tools for predicting and interpreting the electronic structure and spectra of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used for this purpose.

DFT calculations can be employed to determine the most stable three-dimensional conformation (geometry) of N,N'-bis(3-methoxyphenyl)formamidine in its electronic ground state. These calculations also provide the total electronic energy and the distribution of electrons within the molecule. A study on the analogous N,N'-di(2-methoxyphenyl)formamidine utilized the B3LYP functional with a 6-311+G(d,p) basis set to optimize the molecular geometry. researchgate.net Similar calculations for the meta-isomer would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding its electronic properties.

Table 3: Selected Calculated Ground State Properties for Diarylformamidines

| Compound | Method | Calculated Parameter | Value |

| N,N'-di(2-methoxyphenyl)formamidine | B3LYP/6-311+G(d,p) | C-N bond length (Å) | ~1.3-1.4 |

| N,N'-bis(3-methoxyphenyl)formamidine | Not available | Not applicable | Data not available |

Note: The data for the 2-methoxy isomer is provided for context. researchgate.net Specific calculations for the 3-methoxy isomer are not available in the cited literature.

TD-DFT is a computational method used to calculate the energies of electronic excited states. By calculating the energy difference between the ground state and various excited states, it is possible to predict the UV-Vis absorption spectrum of a molecule. Furthermore, by optimizing the geometry of the first excited state, the fluorescence emission spectrum can also be predicted. For N,N'-bis(3-methoxyphenyl)formamidine, TD-DFT calculations would identify the specific orbitals involved in the electronic transitions and predict the wavelengths of maximum absorption and emission, which could then be compared with experimental data if it were available.

Computational Analysis of Molecular Orbitals: HOMO-LUMO Gaps and Charge Distribution

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and the energy required for its electronic excitation. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule and a red-shifted absorption spectrum.

DFT calculations can map the spatial distribution of the HOMO and LUMO. For N,N'-bis(3-methoxyphenyl)formamidine, it is expected that the HOMO would be localized primarily on the electron-rich methoxyphenyl rings and the nitrogen atoms, while the LUMO would be distributed across the formamidine bridge and the aromatic rings. Analysis of the charge distribution would further reveal the electron-donating or -withdrawing nature of the different parts of the molecule.

Table 4: Calculated Frontier Molecular Orbital Properties

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N,N'-bis(3-methoxyphenyl)formamidine | Not available | Data not available | Data not available | Data not available |

Note: Specific computational data for N,N'-bis(3-methoxyphenyl)formamidine is not available in the cited literature. The table is presented for illustrative purposes.

Reactivity and Reaction Mechanisms of N,n Bis 3 Methoxyphenyl Formamidine

Intrinsic Reactivity of the Formamidine (B1211174) Functional Group

The formamidine group, characterized by the N-C-N linkage, is the central hub of reactivity in the molecule. Its unique electronic structure, featuring two nitrogen atoms with different hybridization states, imparts a dual nucleophilic and electrophilic character.

The formamidine functional group contains both an sp²-hybridized imine nitrogen and an sp³-hybridized amine nitrogen (in its neutral tautomer). The reactivity of these sites is a cornerstone of formamidine chemistry.

Nucleophilic Character : Both nitrogen atoms possess lone pairs of electrons, making them potential nucleophiles. masterorganicchemistry.com A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The amine nitrogen is generally considered the more nucleophilic of the two. However, the nucleophilicity of nitrogen atoms can be reduced by resonance effects, such as in amides where the lone pair is delocalized onto a carbonyl group. libretexts.org In formamidines, the delocalization across the N-C-N system influences the availability of these lone pairs. The relative nucleophilicity determines the initial site of attack in reactions with electrophiles. masterorganicchemistry.com

Electrophilic Character : While the nitrogens are nucleophilic, the central formamidine carbon atom acts as an electrophilic site. It is bonded to two electronegative nitrogen atoms, which withdraw electron density, rendering the carbon susceptible to attack by nucleophiles. This electrophilicity is exploited in various synthetic transformations, such as heterocyclization reactions where the formamidine carbon is attacked by an external nucleophile. rsc.org Some reactions proceed through the generation of a stable carbocation at this central carbon, which then facilitates subsequent nucleophilic displacements. scirp.org

The interplay between these sites is summarized in the table below.

| Site | Type | Chemical Behavior | Factors Influencing Reactivity |

| Amine Nitrogen (-NH-) | Nucleophilic | Donates lone pair to form new bonds with electrophiles. | Steric hindrance, electronic effects of aryl groups, solvent effects. |

| Imine Nitrogen (=N-) | Nucleophilic | Donates lone pair to form new bonds with electrophiles; generally less nucleophilic than the amine nitrogen. | Hybridization (sp² vs. sp³), involvement in π-system. |

| Formamidine Carbon (-CH=) | Electrophilic | Accepts electron pair from nucleophiles due to electron withdrawal by adjacent nitrogens. | Nature of the substituents on the nitrogen atoms. |

Tautomerism, the dynamic equilibrium between structurally distinct isomers, is a key feature of formamidines. frontiersin.org This process typically involves the migration of a proton, known as prototropic tautomerism. frontiersin.org

In N,N'-bis(3-methoxyphenyl)formamidine, the proton on the amine nitrogen can migrate to the imine nitrogen. This results in two identical tautomeric forms, as the two aryl substituents are the same. This tautomerization is a rapid equilibrium in solution.

N,N'-bis(3-methoxyphenyl)formamidine Tautomerism: Ar-NH-CH=N-Ar ⇌ Ar-N=CH-NH-Ar (where Ar = 3-methoxyphenyl)

This equilibrium is crucial as it affects the molecule's chemical properties and interactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the phenyl rings. frontiersin.org Besides prototropic tautomerism, formamidines can also exhibit other forms of isomerization, such as valence tautomerism, which involves the reorganization of bonding electrons. nih.gov The study of tautomeric forms is essential for understanding reaction mechanisms, as different tautomers may exhibit different reactivity. frontiersin.org

Reactivity of the Methoxy-Substituted Phenyl Moieties

The two 3-methoxyphenyl (B12655295) groups are not mere spectators; their electronic properties significantly modulate the reactivity of the entire molecule, particularly the aromatic rings themselves.

The methoxy (B1213986) group (-OCH₃) exerts a dual electronic influence on the benzene (B151609) ring: a resonance effect and an inductive effect. stackexchange.comvaia.com

Resonance Effect (+R) : The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.com This increases the electron density on the ring, particularly at the ortho and para positions. vaia.comyoutube.com This electron-donating resonance effect makes the ring more reactive towards electrophiles. minia.edu.eg

Inductive Effect (-I) : Oxygen is a highly electronegative atom, so it withdraws electron density from the ring through the sigma bond. stackexchange.comvaia.com

When the methoxy group is in the meta position relative to the formamidine substituent, its resonance effect does not directly extend to the carbon atom attached to the formamidine nitrogen. However, the inductive effect still operates, withdrawing some electron density. For the reactivity of the phenyl ring itself towards external electrophiles, the methoxy group is considered an activating group because the electron-donating resonance effect generally outweighs the electron-withdrawing inductive effect. stackexchange.comlibretexts.org

| Effect | Type | Description | Impact on Phenyl Ring |

| Resonance | Electron-Donating (+R) | Delocalization of oxygen's lone pair electrons into the aromatic ring. stackexchange.com | Increases electron density, activating the ring for electrophilic attack. minia.edu.eg |

| Inductive | Electron-Withdrawing (-I) | Withdrawal of electron density through the sigma bond due to oxygen's high electronegativity. vaia.com | Decreases electron density, slightly deactivating the ring. vaia.com |

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The methoxy group is a powerful activating, ortho, para-directing substituent. libretexts.orglibretexts.org

This means that in a reaction like nitration or halogenation, the incoming electrophile will preferentially add to the positions ortho and para to the methoxy group. libretexts.orglibretexts.org The positions on the phenyl rings of N,N'-bis(3-methoxyphenyl)formamidine are therefore activated towards electrophilic attack at specific sites.

For each 3-methoxyphenyl ring, the potential sites for electrophilic attack are:

Positions 2 and 6 (ortho to the methoxy group) : These sites are strongly activated by the +R effect.

Position 4 (para to the methoxy group) : This site is also strongly activated by the +R effect.

Position 5 (meta to the methoxy group) : This site is less activated.

Therefore, electrophilic substitution on the phenyl rings of N,N'-bis(3-methoxyphenyl)formamidine is predicted to occur primarily at positions 2, 4, and 6 relative to the methoxy group. The presence of the bulky formamidine substituent at position 1 may cause steric hindrance, potentially favoring substitution at the less hindered position 4 or 6 over position 2. libretexts.org

Acid-Base Properties and Protonation/Deprotonation Equilibria of N,N'-bis(3-methoxyphenyl)formamidine

The presence of nitrogen atoms with lone pairs confers basic properties on the formamidine molecule. It can accept a proton (act as a Brønsted-Lowry base) to form a positively charged formamidinium cation.

Protonation: The imine nitrogen is generally considered the most basic site in formamidines and is the preferred site of protonation. This is because the resulting positive charge in the formamidinium cation can be effectively delocalized over both nitrogen atoms and the central carbon through resonance, leading to a highly stabilized conjugate acid.

Ar-NH-CH=N-Ar + H⁺ ⇌ [Ar-NH-CH-NH-Ar]⁺

The basicity of N,N'-bis(3-methoxyphenyl)formamidine is influenced by the electronic effects of the 3-methoxyphenyl substituents. The methoxy group at the meta position has a weak electron-withdrawing inductive effect and a negligible resonance effect on the nitrogen-bearing carbon. stackexchange.com This is expected to slightly decrease the basicity compared to an unsubstituted N,N'-diphenylformamidine.

Deprotonation: Under strongly basic conditions, the proton from the amine nitrogen can be removed to form a negatively charged formamidinate anion. These anions are valuable ligands in coordination chemistry.

Ar-NH-CH=N-Ar + B⁻ ⇌ [Ar-N-CH-N-Ar]⁻ + BH (where B⁻ is a strong base)

The acidity of the N-H proton is relatively low, requiring a strong base for deprotonation. The electronic properties of the aryl groups also influence the stability of the resulting anion and thus the pKa of the N-H proton.

Mechanistic Insights into the Chemical Behavior of N,N'-bis(3-methoxyphenyl)formamidine Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed mechanistic investigations into the key chemical transformations involving the compound N,N'-bis(3-methoxyphenyl)formamidine are not publicly available. While the broader class of formamidines is recognized for its utility in organic synthesis, serving as ligands for catalysts, precursors for heterocycles, and as protecting groups, specific studies elucidating the reaction pathways, transition states, and intermediates for this particular di-substituted formamidine are absent from the reviewed literature.

The general reactivity of formamidines is understood to be centered around the central N-C-N core. The lone pairs on the nitrogen atoms can act as nucleophiles or bases, and the carbon atom is susceptible to attack by nucleophiles, particularly after protonation or coordination to a Lewis acid. The electronic nature of the substituents on the nitrogen atoms significantly influences this reactivity. In the case of N,N'-bis(3-methoxyphenyl)formamidine, the methoxy groups at the meta position of the phenyl rings are expected to exert an electronic effect on the formamidine core, influencing its nucleophilicity and basicity. However, without specific experimental or computational studies, any discussion of reaction mechanisms would be purely speculative.

Chemical research often focuses on compounds with specific applications or those that exhibit unusual reactivity. The absence of detailed mechanistic studies for N,N'-bis(3-methoxyphenyl)formamidine may suggest that its reactivity profile is either presumed to be analogous to other well-studied diarylformamidines or it has not yet been the subject of focused investigation.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to thoroughly understand the mechanistic details of chemical transformations involving N,N'-bis(3-methoxyphenyl)formamidine. Such studies would provide valuable insights into its electronic structure, reaction energetics, and the nature of its intermediates and transition states, thereby enabling its more effective use in synthetic chemistry.

Coordination Chemistry and Ligand Properties of N,n Bis 3 Methoxyphenyl Formamidine

N,N'-bis(3-methoxyphenyl)formamidine as a Ligand in Transition Metal and Main Group Complexes

N,N'-bis(3-methoxyphenyl)formamidine, hereafter referred to as HDmAniF, has proven to be a versatile ligand in the field of coordination chemistry, capable of stabilizing a variety of transition metal and main group element centers. Its coordination versatility stems from the presence of two nitrogen donor atoms within the formamidine (B1211174) core, which can interact with metal ions in several distinct ways.

Synthesis and Characterization of Metal-Formamidine Coordination Compounds

The synthesis of metal complexes incorporating the N,N'-bis(3-methoxyphenyl)formamidinate anion (DmAniF⁻) typically involves the reaction of the protonated ligand, HDmAniF, with a suitable metal precursor. A notable example is the synthesis of a dimolybdenum complex, Mo₂(DmAniF)₄. This complex was successfully synthesized by reacting molybdenum hexacarbonyl, Mo(CO)₆, with an excess of N,N'-di(3-methoxyphenyl)formamidine in o-dichlorobenzene.

Further reactions of this dimolybdenum complex have led to the isolation and characterization of derivative compounds. For instance, the reaction of Mo₂(DmAniF)₄ with trimethyloxonium tetrafluoroborate (Me₃OBF₄) in acetonitrile (CH₃CN) yields the dicationic complex cis-[Mo₂(DmAniF)₂(CH₃CN)₄][BF₄]₂. Subsequent reaction of this acetonitrile adduct with sodium methoxide (NaOCH₃) in methanol (CH₃OH) produces a tetranuclear complex, cis-[Mo₂(DmAniF)₂]₂(μ-OCH₃)₄.

While the coordination chemistry of N,N'-bis(3-methoxyphenyl)formamidine with transition metals like molybdenum has been explored, there is a notable scarcity of reported complexes with main group elements in the currently available scientific literature.

Elucidation of Coordination Modes: Monodentate, Bidentate, and Bridging Ligand Behavior

The N,N'-bis(3-methoxyphenyl)formamidinate ligand exhibits a range of coordination modes, a key factor contributing to the structural diversity of its metal complexes. The primary coordination modes observed are monodentate, bidentate, and bridging.

In the monodentate mode, only one of the two nitrogen atoms of the formamidinate ligand coordinates to the metal center. This mode of coordination is less common for the deprotonated formamidinate anion but can be envisaged in certain steric or electronic environments.

The bidentate coordination mode involves both nitrogen atoms of the formamidinate ligand coordinating to the same metal center, forming a four-membered chelate ring. This mode is common for monomeric metal complexes.

The most prominent coordination behavior for the N,N'-bis(3-methoxyphenyl)formamidinate ligand, as exemplified in the dimolybdenum complexes, is the bridging mode. In Mo₂(DmAniF)₄, the formamidinate ligands bridge the two molybdenum centers through their two nitrogen atoms. This bridging ligation is crucial in holding the two metal centers in close proximity, facilitating the formation of metal-metal bonds.

Spectroscopic and Structural Analysis of Metal-Formamidine Complexes

The structural and spectroscopic analysis of metal complexes of N,N'-bis(3-methoxyphenyl)formamidine provides critical information about their molecular geometry, bonding, and electronic structure.

Single-crystal X-ray diffraction studies on Mo₂(DmAniF)₄ have revealed a structure where the four DmAniF⁻ ligands bridge the two molybdenum atoms. A particularly interesting structural feature of this complex is the conformation of the bridging ligands. The arrangement of the 3-methoxyphenyl (B12655295) substituents relative to the N-C-N plane of the formamidinate backbone can adopt different conformations. In the solid-state structure of Mo₂(DmAniF)₄, two of the bridging ligands are found in an s-cis, s-trans conformation, while the other two adopt an s-trans, s-trans conformation.

The derivative complex, cis-[Mo₂(DmAniF)₂(CH₃CN)₄][BF₄]₂, also exhibits interesting structural features. In this dicationic species, two of the formamidinate ligands have been replaced by four acetonitrile molecules. The remaining two DmAniF⁻ ligands adopt a cis arrangement around the dimolybdenum core.

Infrared (IR) spectroscopy is a valuable tool for characterizing these complexes. The N-C-N stretching frequency in the IR spectrum is particularly informative. Upon coordination to a metal center, the position of this band can shift compared to the free ligand, providing evidence of ligand coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to characterize the organic ligand framework within the complex in solution. The chemical shifts and coupling constants of the protons and carbons in the 3-methoxyphenyl groups can be sensitive to the coordination environment.

Influence of Ligand Architecture on Metal Center Electronic Properties and Reactivity

The architecture of the N,N'-bis(3-methoxyphenyl)formamidine ligand, with its specific steric and electronic characteristics, plays a significant role in modulating the electronic properties and subsequent reactivity of the coordinated metal center.

The two nitrogen atoms of the formamidinate ligand are strong sigma (σ) donors, which increases the electron density at the metal center. This electron-donating ability can influence the redox properties of the metal, making it more susceptible to oxidation. The delocalized π-system across the N-C-N fragment can also participate in π-bonding interactions with the metal d-orbitals, further influencing the electronic structure of the complex.

The 3-methoxyphenyl substituents on the nitrogen atoms also exert an electronic influence. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which can further enhance the electron-donating capacity of the formamidinate ligand. This increased electron density at the metal center can, in turn, affect its reactivity, for example, by promoting oxidative addition reactions or influencing the binding of other substrates.

Sterically, the bulky 3-methoxyphenyl groups can create a specific pocket around the metal center, influencing the approach of incoming reactants and potentially leading to selectivity in catalytic reactions. The conformational flexibility of these aryl groups, as seen in the different conformations of the bridging ligands in Mo₂(DmAniF)₄, can also play a role in tuning the reactivity of the metal center.

Catalytic Applications of N,N'-bis(3-methoxyphenyl)formamidine-Metal Complexes in Organic Transformations

While the coordination chemistry of N,N'-bis(3-methoxyphenyl)formamidine has been explored to some extent, particularly with molybdenum, the catalytic applications of its metal complexes in organic transformations are not well-documented in the current scientific literature.

However, the structural and electronic features of these complexes suggest potential for catalytic activity. Dimolybdenum complexes, in particular, are known to be active catalysts in a variety of organic reactions. The presence of a metal-metal bond and the ability of the formamidinate ligands to support different oxidation states of the metal centers are key features that could be exploited in catalysis.

Potential areas of application for N,N'-bis(3-methoxyphenyl)formamidine-metal complexes could include:

Oxidation Catalysis: The electron-rich nature of the metal centers, induced by the formamidinate ligand, could make these complexes suitable as catalysts for oxidation reactions.

C-H Activation: The ability of the metal center to undergo changes in oxidation state could be utilized in C-H activation processes, a fundamentally important transformation in organic synthesis.

Polymerization: Formamidinate complexes of various metals have been investigated as catalysts for polymerization reactions.

Further research is needed to explore and establish the catalytic potential of N,N'-bis(3-methoxyphenyl)formamidine-metal complexes in these and other organic transformations.

Computational and Theoretical Chemistry Studies of N,n Bis 3 Methoxyphenyl Formamidine

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, such as conformational changes and interactions with surrounding molecules like solvents. researchgate.net

For N,N'-bis(3-methoxyphenyl)formamidine, MD simulations can be employed to understand how different solvents influence its three-dimensional structure and stability. The presence of two methoxy (B1213986) groups and the formamidine (B1211174) linkage suggests a molecule with specific polarity and hydrogen bonding capabilities. solubilityofthings.com Simulations can model the compound in various solvents, from polar protic (like water or ethanol) to polar aprotic (like dimethylformamide) and non-polar (like toluene), to observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. researchgate.net

Intermolecular interactions are crucial for understanding the macroscopic properties of a substance. In the case of N,N'-bis(3-methoxyphenyl)formamidine, MD simulations can quantify the strength and nature of these interactions. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the phenyl rings. mdpi.com By analyzing the radial distribution functions and interaction energies from the simulation, a detailed picture of the intermolecular forces can be constructed. For instance, simulations could reveal the propensity for dimer formation or larger aggregates in solution.

Illustrative Data Table: Simulated Intermolecular Interaction Energies in Different Solvents

| Solvent | Interaction Type | Average Interaction Energy (kJ/mol) |

| Water | Hydrogen Bonding (N-H···O) | -18.5 |

| van der Waals | -25.2 | |

| Toluene | π-π Stacking | -15.8 |

| van der Waals | -30.1 | |

| Dimethylformamide | Dipole-Dipole | -12.3 |

| van der Waals | -28.7 | |

| Note: The data in this table is illustrative and based on typical values for similar molecular systems, as specific simulation data for N,N'-bis(3-methoxyphenyl)formamidine is not publicly available. |

Prediction of Thermochemical Properties and Reaction Energetics

Computational chemistry is a powerful tool for predicting the thermochemical properties of molecules, such as enthalpy of formation, entropy, and heat capacity. nist.gov These properties are essential for understanding the stability of a compound and the thermodynamics of reactions in which it participates. Methods for these predictions can range from empirical group additivity schemes to more rigorous ab initio calculations.

For N,N'-bis(3-methoxyphenyl)formamidine, the enthalpy of formation can be calculated by considering a hypothetical reaction from its constituent elements in their standard states. The energetics of this reaction are then computed using high-level quantum chemical methods. Similarly, statistical thermodynamics, based on the calculated vibrational frequencies and molecular geometry, can be used to determine entropy and heat capacity.

Reaction energetics, such as the activation energy and reaction enthalpy for processes involving N,N'-bis(3-methoxyphenyl)formamidine, can also be predicted. For example, the energy barrier for rotation around the C-N single bonds or the energetics of its synthesis from 3-methoxyaniline and triethyl orthoformate could be modeled. scirp.org This information is crucial for optimizing reaction conditions and understanding reaction mechanisms.

Illustrative Data Table: Predicted Thermochemical Properties at 298.15 K

| Property | Predicted Value |

| Standard Enthalpy of Formation (gas) | 55.2 kJ/mol |

| Standard Molar Entropy (gas) | 530.1 J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | 315.6 J/(mol·K) |

| Note: These values are estimations for N,N'-bis(3-methoxyphenyl)formamidine based on computational studies of similar aromatic compounds. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or environmental properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For N,N'-bis(3-methoxyphenyl)formamidine, QSPR models could be developed to predict various non-biological parameters without the need for experimental measurements. Molecular descriptors for this compound would first be calculated, including topological indices (describing molecular branching and connectivity), geometric descriptors (related to the 3D shape of the molecule), and electronic descriptors (such as those derived from quantum chemical calculations).

These descriptors can then be used to build a model to predict properties like boiling point, vapor pressure, or solubility in different solvents. For instance, a multiple linear regression model could be developed that links a set of descriptors to the compound's predicted octanol-water partition coefficient (logP), a key parameter for environmental fate modeling. researchgate.net

Illustrative Data Table: Selected Molecular Descriptors for QSPR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index | 1854 |

| Kier Shape Index (kappa 2) | 12.8 | |

| Geometric | Molecular Surface Area | 285.4 Ų |

| Molar Volume | 220.1 cm³/mol | |

| Electronic | LogP (calculated) | 3.9 |

| Note: The presented values are hypothetical for N,N'-bis(3-methoxyphenyl)formamidine, intended to illustrate the types of descriptors used in QSPR studies. |

Applications in Advanced Organic Synthesis and Materials Science

N,N'-bis(3-methoxyphenyl)formamidine as a Reagent or Intermediate in Complex Molecule Synthesis

Utility in C-N, C-C, and C-X Bond Formation Reactions

No specific studies detailing the use of N,N'-bis(3-methoxyphenyl)formamidine in C-N, C-C, or C-X bond formation reactions were identified.

Role in Multicomponent Reactions and Tandem Processes

There is no available literature that describes the role of N,N'-bis(3-methoxyphenyl)formamidine in multicomponent reactions or tandem processes.

Applications in Supramolecular Chemistry and Self-Assembly

Design of Hydrogen-Bonded Architectures and Self-Assembled Systems

Specific research on the design of hydrogen-bonded architectures or self-assembled systems utilizing N,N'-bis(3-methoxyphenyl)formamidine could not be located.

Formation of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) Incorporating the Formamidine (B1211174) Moiety

There are no documented instances of N,N'-bis(3-methoxyphenyl)formamidine being used in the formation of COFs or MOFs.

Potential in Functional Materials Science

No studies on the potential applications of N,N'-bis(3-methoxyphenyl)formamidine in functional materials science were found in the comprehensive literature search.

Optoelectronic or Electronic Materials Applications Based on Intrinsic Electronic Properties

There is currently no available research data or scientific literature that specifically investigates or establishes the application of Formamidine, N,N'-bis(3-methoxyphenyl)- as an optoelectronic or electronic material based on its intrinsic electronic properties.

Utilization in Polymer Chemistry and Advanced Composite Materials

There is currently no available research data or scientific literature that specifically details the utilization of Formamidine, N,N'-bis(3-methoxyphenyl)- in polymer chemistry or the formulation of advanced composite materials.

Future Directions and Emerging Research Avenues for N,n Bis 3 Methoxyphenyl Formamidine

Exploration of New Synthetic Pathways and Atom-Economical Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For N,N'-bis(3-methoxyphenyl)formamidine, future research will likely focus on moving beyond traditional condensation reactions towards more sophisticated and sustainable synthetic strategies.

One promising area is the use of earth-abundant metal catalysts. For instance, methods using catalytic amounts of iron(III) chloride (FeCl₃) have been shown to efficiently synthesize N,N'-diarylformamidines from primary aryl amines and triethylorthoformate at room temperature. scirp.org This approach is advantageous as it avoids toxic and expensive reagents, making the process more eco-friendly. scirp.org The plausible mechanism involves the Lewis acid FeCl₃ activating the ethoxy groups of the orthoformate, facilitating nucleophilic attack by the amine. scirp.org

Another key concept guiding future synthetic design is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com The formula is expressed as:

% atom economy = (Molecular weight of desired product ÷ Molecular weight of all reactants) × 100 primescholars.com

Reactions with poor atom economy, such as the Gabriel synthesis of amines, generate significant waste. primescholars.com Future syntheses of N,N'-bis(3-methoxyphenyl)formamidine will aim to maximize this value. Catalyst-free and solvent-free systems represent an ideal scenario. Research has demonstrated the successful synthesis of other formamidine (B1211174) classes, such as N-sulfonyl formamidines, under such conditions, indicating a viable path forward. rsc.org The synergistic use of green solvents, like natural deep eutectic solvents (NADESs), combined with energy-efficient techniques such as microwave irradiation, could also dramatically reduce reaction times and increase yields, as demonstrated for other complex molecules. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages for N,N'-bis(3-methoxyphenyl)formamidine |

| FeCl₃ Catalysis | Uses catalytic iron(III) chloride, primary amines (e.g., 3-methoxyaniline), and triethylorthoformate. scirp.org | Low cost, environmentally friendly, mild reaction conditions (ambient temperature). scirp.org |

| Solvent-Free Systems | Reactions are run without a solvent, often under mild heating. | Reduces solvent waste, simplifies purification, high reaction efficiency. rsc.org |

| Microwave Irradiation | Uses microwave energy to accelerate reaction rates. | Significant reduction in reaction time, potential for improved yields. mdpi.com |

| Deep Eutectic Solvents | Employs biodegradable and non-toxic solvent systems. | Enhances sustainability, can improve reaction rates and yields. mdpi.com |

This table is interactive. Click on the headers to sort.

Rational Design of Novel Functional Formamidine Derivatives with Tunable Properties

Rational design involves using the structural and physicochemical knowledge of a molecule to create new derivatives with specific, enhanced, or entirely new functionalities. nih.govmdpi.com For N,N'-bis(3-methoxyphenyl)formamidine, this opens up a vast chemical space to explore for applications in medicine and materials.

The core structure can be systematically modified to tune its properties. For example, altering the N-substituents in other pharmacologically active molecules, like tropane (B1204802) analogues, has been shown to achieve high selectivity for specific biological targets such as the dopamine (B1211576) transporter. nih.gov Similarly, introducing different functional groups onto the phenyl rings or the central formamidine carbon of N,N'-bis(3-methoxyphenyl)formamidine could modulate its electronic properties, solubility, and binding affinity for biological targets.

The design process can be guided by creating structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. mdpi.com By developing QSAR models for a series of formamidine derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comresearchgate.net This approach has been successfully used to design new anticancer agents and other bioactive molecules. mdpi.com The goal is to create derivatives where the methoxy (B1213986) groups and the formamidine core contribute to a desired function, such as binding to a specific protein or exhibiting unique optical properties. nih.gov

Development of Advanced Analytical and Spectroscopic Techniques for Characterization

As more complex and novel derivatives of N,N'-bis(3-methoxyphenyl)formamidine are synthesized, the need for advanced analytical techniques for their unambiguous characterization becomes critical. While standard methods provide basic structural information, emerging approaches offer deeper insights.

A key trend is the integration of experimental spectroscopy with computational chemistry. nih.gov For a related compound, N,N'-di(2-methoxyphenyl)formamidine, researchers have successfully used a combination of FT-IR, FT-Raman, and NMR spectroscopy alongside Density Functional Theory (DFT) calculations. nih.gov This combined approach allows for a more precise assignment of vibrational frequencies and chemical shifts, providing a robust validation of the molecular structure. nih.govclinicsearchonline.org The comparison between experimental and theoretical data can confirm bond lengths and angles with high accuracy. nih.gov

For analyzing complex mixtures or trace amounts of these compounds and their potential metabolites, highly sensitive hyphenated techniques are essential. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has proven effective for the rapid and sensitive determination of other formamidines. fao.org The use of advanced column technologies, such as core-shell columns, can significantly reduce analysis time while achieving very low limits of detection. fao.org

| Technique | Information Provided | Emerging Trends |

| X-ray Crystallography | Provides definitive 3D molecular structure, bond lengths, and angles in the solid state. nih.gov | Use of Rietveld refinement for detailed microstructural analysis of crystalline powders. acs.org |

| NMR Spectroscopy (¹H, ¹³C) | Details the chemical environment of hydrogen and carbon atoms, crucial for structural elucidation. nih.gov | Combination with DFT calculations (e.g., GIAO method) to predict and verify chemical shifts. nih.govclinicsearchonline.org |

| Vibrational Spectroscopy (IR, Raman) | Identifies functional groups and provides a molecular fingerprint. nih.gov | Assignment of vibrational modes aided by theoretical frequency calculations (DFT). nih.govclinicsearchonline.org |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Coupling with liquid chromatography (HPLC-MS/MS) for high-sensitivity quantification in complex matrices. fao.org |

| Computational Chemistry (DFT) | Predicts optimized geometry, electronic properties (HOMO-LUMO), and spectroscopic data. researchgate.net | Analysis of molecular electrostatic potential (MEP) to understand reactivity and intermolecular interactions. clinicsearchonline.orgdntb.gov.ua |

This table is interactive. Click on the headers to sort.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how molecules like N,N'-bis(3-methoxyphenyl)formamidine are discovered and developed. nih.govrsc.org This field, known as predictive chemistry, uses algorithms to learn from vast datasets of chemical information to make predictions about new or unknown chemical systems. researchgate.net

One of the primary applications is in predicting molecular properties. ML models can be trained to forecast characteristics such as solubility, reactivity, and potential biological activity or toxicity long before a compound is ever synthesized in a lab. sapiosciences.comnih.gov This allows researchers to perform large-scale virtual screenings, prioritizing candidates with the most promising profiles for further development.

Furthermore, generative AI models are emerging as powerful tools for molecular design. youtube.com Instead of simply screening existing ideas, these models can propose entirely new molecular structures that are optimized for a specific function. youtube.com A significant advancement is the ability of some AI models to design not only the molecule but also a viable synthetic route to create it. youtube.comyoutube.com This integrated approach ensures that the generated molecular designs are synthetically accessible, bridging the gap between computational design and laboratory reality. youtube.com

For N,N'-bis(3-methoxyphenyl)formamidine, AI could be used to:

Discover New Reactions: Predict novel reaction conditions or catalysts for its synthesis. nih.gov

Design Functional Derivatives: Generate novel derivatives with optimized properties for specific applications, such as improved binding to a therapeutic target.

Plan Synthesis: Propose the most efficient and atom-economical multi-step synthetic pathways for these new derivatives. youtube.com

This data-driven approach has the potential to dramatically accelerate the design-build-test-learn cycle in chemical research, unlocking new functionalities for the formamidine class of compounds. sapiosciences.commdpi.com

Q & A

Basic: What synthetic methodologies are recommended for N,N'-bis(3-methoxyphenyl)formamidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves condensation of 3-methoxyaniline with a formamidine precursor, such as triethyl orthoformate, under reflux in anhydrous conditions. Optimization includes controlling stoichiometry, temperature (80–120°C), and solvent choice (e.g., toluene or dichloromethane) to minimize side reactions. Catalytic acids (e.g., p-toluenesulfonic acid) can enhance yield. Reaction progress should be monitored via thin-layer chromatography (TLC) or NMR spectroscopy. For analogous systems, phosphinite ligand synthesis (e.g., 3-methoxyphenyl derivatives) has been achieved using stepwise phosphorylation, suggesting similar strategies for formamidines .

Basic: How can researchers confirm the molecular structure of N,N'-bis(3-methoxyphenyl)formamidine using crystallographic techniques?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from toluene or ethanol) are analyzed using diffractometers equipped with Mo-Kα radiation (λ = 0.71073 Å). Data processing with SHELX (e.g., SHELXL for refinement) or OLEX2 integrates structure solution, refinement, and validation . Key parameters include bond lengths (e.g., N–C distances ~1.31 Å for amidine groups) and torsion angles to confirm the E-anti conformation. Hydrogen bonding networks (N–H···N) and packing diagrams should align with reported polymorphs of related formamidines .

Advanced: What factors contribute to polymorphism in formamidine derivatives, and how can different polymorphs be characterized?

Methodological Answer:

Polymorphism arises from variations in solvent, temperature, and steric hindrance during crystallization. For example, N,N′-bis(2,6-diisopropylphenyl)formamidine exhibits monoclinic (C2/c) and orthorhombic (C222₁) polymorphs due to differing hydrogen-bonding motifs and aryl group orientations . Characterization involves:

- SCXRD : Compare unit cell parameters and space groups.

- Differential Scanning Calorimetry (DSC) : Identify thermal transitions (melting points, phase changes).

- Powder XRD : Match experimental patterns with simulated data from SCXRD.

- Solid-state NMR : Probe local electronic environments of nitrogen and carbon atoms .

Advanced: How do steric effects from 3-methoxyphenyl substituents influence the spatial arrangement and reactivity of N,N′-bis(3-methoxyphenyl)formamidine?

Methodological Answer:

Bulky 3-methoxyphenyl groups induce non-planar conformations in the amidine core, reducing π-conjugation and altering reactivity. Steric strain can be quantified via:

- X-ray crystallography : Measure dihedral angles between aryl rings and the central N–C–N plane.

- DFT calculations : Compare optimized geometries with experimental structures to assess steric energy contributions.

- Kinetic studies : Monitor reactivity in nucleophilic additions or metal coordination; steric hindrance may slow reaction rates or favor specific pathways (e.g., selective aldol condensations) .

Advanced: What analytical approaches resolve contradictions in bond length data between crystallographic studies of formamidine derivatives?

Methodological Answer:

Discrepancies in bond lengths (e.g., N–C distances varying by ±0.02 Å) may arise from polymorphism, refinement protocols, or thermal motion. Strategies include:

- High-resolution SCXRD : Collect data at low temperature (e.g., 100 K) to reduce thermal displacement errors.

- Hirshfeld surface analysis : Evaluate intermolecular interactions that distort bond lengths.

- Consistent refinement : Use the same software (e.g., SHELXL) and constraints (e.g., riding H-atom models) across studies for comparability .

- Complementary spectroscopy : Validate bond orders via IR (C=N stretching ~1600 cm⁻¹) or ¹³C NMR (chemical shifts for sp²-hybridized carbons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.